molecular formula C17H13N5OS B4800314 1-phenyl-5-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

1-phenyl-5-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B4800314
M. Wt: 335.4 g/mol
InChI Key: RZFKFLFSAOMCTE-UHFFFAOYSA-N
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Description

1-phenyl-5-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the pyrrole ring: This can be done via a coupling reaction, such as a Suzuki or Heck reaction.

    Incorporation of the thiazole ring: This step might involve the reaction of a thioamide with a halogenated compound.

    Formation of the carboxamide group: This can be achieved through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-5-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-phenyl-5-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide depends on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a biological response. The molecular targets and pathways involved can vary based on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
  • 1-phenyl-5-(1H-imidazol-1-yl)-1H-pyrazole-4-carboxamide
  • 1-phenyl-5-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

Uniqueness

1-phenyl-5-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-phenyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c23-15(20-17-18-8-11-24-17)14-12-19-22(13-6-2-1-3-7-13)16(14)21-9-4-5-10-21/h1-12H,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFKFLFSAOMCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=NC=CS3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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